![molecular formula C6H6Br2N2S B1437230 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide CAS No. 330196-49-1](/img/structure/B1437230.png)
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide
Descripción general
Descripción
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is a chemical compound with the molecular formula C6H5BrN2S . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazole compounds is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone .Molecular Structure Analysis
The molecular structure of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide is characterized by 1H NMR and 13C NMR spectra . The compound has a molecular weight of 217.086 Da .Chemical Reactions Analysis
The reactions of 2-aminothiazoles with bromo ketones occur under mild conditions, and the type of product depends on the structure of the starting reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide are characterized by its molecular formula C6H5BrN2S and its molecular weight of 217.086 Da .Aplicaciones Científicas De Investigación
Anticancer Activity
Imidazo[2,1-b][1,3]thiazole derivatives have shown promising results in anticancer studies. They exhibit inhibitory activity against various cancer cell lines, including leukemia and prostate cancer . The structure of these compounds allows for potential use in targeted cancer therapies.
Antimicrobial and Antitubercular Activities
These derivatives also possess antimicrobial properties. Research indicates that they can be synthesized using green chemistry approaches and have shown activity against a range of microbial pathogens as well as antitubercular activities .
Antiviral and Immunomodulatory Properties
The fused imidazo[2,1-b][1,3]thiazole ring system includes compounds with a broad range of pharmaceutical applications as antiviral drugs and immunomodulatory agents . This suggests potential use in treating viral infections and modulating immune responses.
Antioxidant Effects
Some imidazo[2,1-b][1,3]thiazole derivatives are known to have antioxidant properties. This could be leveraged in research focusing on oxidative stress-related diseases or in developing protective agents against oxidative damage .
Tuberculostatic Agents
The structural features of these compounds make them suitable candidates as tuberculostatic agents. They could be used in the development of new treatments for tuberculosis .
Synthesis of Pharmaceutical Intermediates
The chemical structure of imidazo[2,1-b][1,3]thiazole derivatives makes them valuable intermediates in the synthesis of various bioactive molecules and pharmaceuticals .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazo[2,1-b]thiazole derivatives have been reported to exhibit antimycobacterial activity . They are suggested to target Pantothenate synthetase of Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been reported to interact with their targets and induce changes that lead to their antimycobacterial activity .
Biochemical Pathways
It can be inferred that the compound may interfere with the biochemical pathways of mycobacterium tuberculosis, given its antimycobacterial activity .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been reported to exhibit antimycobacterial activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .
Direcciones Futuras
Future research could focus on further exploring the pharmaceutical applications of 6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide and its derivatives, given their potential as anticancer and antiviral agents . Additionally, new methods for synthesizing these compounds could be developed to improve their properties and effectiveness .
Propiedades
IUPAC Name |
6-(bromomethyl)imidazo[2,1-b][1,3]thiazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2S.BrH/c7-3-5-4-9-1-2-10-6(9)8-5;/h1-2,4H,3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINQGNGWQODEQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide | |
CAS RN |
330196-49-1 | |
Record name | 6-(bromomethyl)imidazo[2,1-b][1,3]thiazole hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.